molecular formula C7H12ClNO2 B2960282 2,6-Dimethylmorpholine-4-carbonyl chloride, cis CAS No. 1601099-54-0

2,6-Dimethylmorpholine-4-carbonyl chloride, cis

Cat. No. B2960282
CAS RN: 1601099-54-0
M. Wt: 177.63
InChI Key: ROBIABICEDEGND-OLQVQODUSA-N
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Description

“2,6-Dimethylmorpholine-4-carbonyl chloride, cis” is a chemical compound with the CAS Number: 1601099-54-0 . It has a molecular weight of 177.63 . This compound is mainly used in the synthesis of pharmaceutical ingredients .


Molecular Structure Analysis

The molecular formula of “2,6-Dimethylmorpholine-4-carbonyl chloride, cis” is C7H12ClNO2 . The InChI Code is 1S/C7H12ClNO2/c1-5-3-9 (7 (8)10)4-6 (2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ .

Scientific Research Applications

Synthesis of Pharmaceutical Ingredients

2,6-Dimethylmorpholine-4-carbonyl chloride, cis: is primarily used as a building block in the synthesis of pharmaceutical ingredients . Its reactive chloride group makes it a valuable intermediate for constructing complex molecular structures found in various drugs.

Preparation of Microporous Materials

This compound has been utilized in the preparation of microporous materials. Specifically, it has been used to generate materials composed of hybrid T2 and T3 supertetrahedral clusters, which have potential applications in catalysis and gas separation .

Solvothermal Reactions

The compound is involved in solvothermal reactions, where it acts as an organic template. These reactions are crucial for the development of new materials with unique properties, such as increased thermal stability or electrical conductivity .

Research on Supertetrahedral Clusters

Research on supertetrahedral clusters is a growing field, and 2,6-Dimethylmorpholine-4-carbonyl chloride, cis has been used as a starting material in the synthesis of these clusters. These clusters are studied for their unique electronic and optical properties .

Safety and Hazards

The safety information for “2,6-Dimethylmorpholine-4-carbonyl chloride, cis” is available in the form of a Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it’s recommended to refer to the MSDS.

Mechanism of Action

The carbonyl chloride group (also known as an acyl chloride group) is highly reactive and can react with a wide range of nucleophiles, potentially forming amides, esters, and other types of compounds. This reactivity might be involved in its mode of action .

As for its pharmacokinetics, the properties of “2,6-Dimethylmorpholine-4-carbonyl chloride, cis” such as its molecular weight (177.63) and predicted properties like boiling point (270.0±29.0 °C) and density (1.148±0.06 g/cm3) could influence its absorption, distribution, metabolism, and excretion (ADME) in the body .

The action environment of a compound can be influenced by various factors such as pH, temperature, presence of other molecules, and specific conditions within the body. These factors can affect the stability, solubility, and reactivity of the compound, thereby influencing its efficacy .

properties

IUPAC Name

(2R,6S)-2,6-dimethylmorpholine-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBIABICEDEGND-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylmorpholine-4-carbonyl chloride, cis

CAS RN

1601099-54-0
Record name 2,6-dimethylmorpholine-4-carbonyl chloride
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